5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole
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Overview
Description
5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a benzyloxy group, and a methyl group
Mechanism of Action
Target of Action
It’s known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases, cox and others, as well as targets important for bacterial and virus infections .
Mode of Action
It’s known that aminopyrazoles can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Aminopyrazoles are known to affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets of the compound and how it interacts with these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the benzyloxy group can produce hydroxyl-pyrazole derivatives .
Scientific Research Applications
5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 5-Amino-3-methyl-1H-pyrazole
- 5-Amino-3-(phenyl)-1H-pyrazole
- 5-Amino-3-(methoxy)-1H-pyrazole
Uniqueness
What sets 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxy group, in particular, enhances its potential for further functionalization and application in various fields .
Properties
IUPAC Name |
2-methyl-5-phenylmethoxypyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(12)7-11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJGJKZMJIADCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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